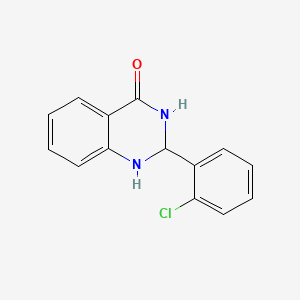
C12H14N2O3S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C12H14N2O3S It is a fluorescent dye commonly used in biochemical research, particularly in the study of enzyme activities and protein interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoethylamino)-1-naphthalenesulfonic acid typically involves the reaction of 1-naphthalenesulfonic acid with ethylenediamine under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 5-(2-aminoethylamino)-1-naphthalenesulfonic acid involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-(2-aminoethylamino)-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-(2-aminoethylamino)-1-naphthalenesulfonic acid is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent markers and sensors
Mechanism of Action
The mechanism by which 5-(2-aminoethylamino)-1-naphthalenesulfonic acid exerts its effects is primarily through its ability to fluoresce upon excitation by light. This property allows it to act as a marker in various biochemical assays. The molecular targets and pathways involved include interactions with proteins and enzymes, where the compound binds to specific sites and emits fluorescence, enabling the detection and measurement of biological activities .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-(2-aminoethylamino)-1-naphthalenesulfonic acid include:
- 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-5-pyrimidinecarboxylic acid ethyl ester
- (6-propoxy-2-benzothiazolyl)carbamic acid methyl ester
- 8-hydroxy-N,N,2-trimethyl-5-quinolinesulfonamide .
Uniqueness
What sets 5-(2-aminoethylamino)-1-naphthalenesulfonic acid apart from these similar compounds is its specific fluorescent properties, which make it particularly useful in biochemical and medical research. Its ability to bind to proteins and enzymes and emit fluorescence upon excitation provides a unique tool for studying various biological processes .
Properties
IUPAC Name |
3-butyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-4-5-14-6-13-10-8(11(14)15)7(2)9(18-10)12(16)17/h6H,3-5H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTCMTZHVXBNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C(=C(S2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(E)-2-cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] (E)-3-(3,4-diethoxyphenyl)prop-2-enoate](/img/structure/B7748213.png)
![(2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B7748214.png)

![ethyl 5-acetyl-2-[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B7748225.png)
![2-[[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid](/img/structure/B7748228.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B7748230.png)
![[(Z)-3-oxo-1-phenylbut-1-enyl]oxidanium;tetrafluoroborate](/img/structure/B7748243.png)

![1-[[2-(3-Chlorophenyl)quinazolin-4-yl]amino]propan-2-ol](/img/structure/B7748255.png)

![3-[[2-(3-Chlorophenyl)quinazolin-4-yl]amino]propan-1-ol](/img/structure/B7748260.png)



